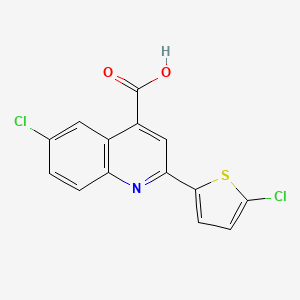

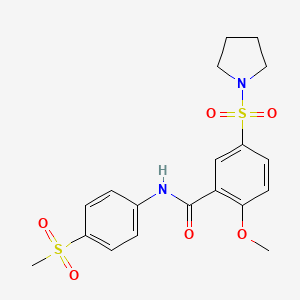

6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

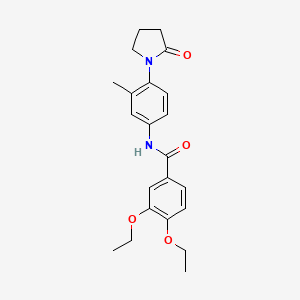

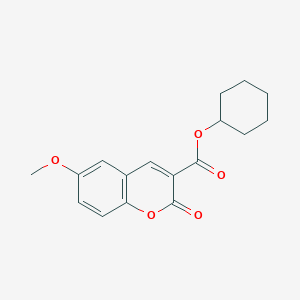

6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H7Cl2NO2S and a molecular weight of 324.18 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for 6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid is 1S/C14H8Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6,20H,(H,18,19) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.科学的研究の応用

Synthesis and Antimalarial Activity

A study described the synthesis of chlorothienoquinolines through a process involving Suzuki cross-coupling and subsequent reactions leading to compounds tested for antimalarial activity. Notably, some derivatives exhibited significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, highlighting their potential as antimalarial agents (Görlitzer et al., 2006).

Novel Synthesis Routes and Antibacterial Activity

Another study focused on the synthesis of novel methylenedioxy-bearing quinoline derivatives, showcasing an inexpensive and facile synthesis route. These compounds were characterized and evaluated, emphasizing the versatility of quinoline carboxylic acids in synthesizing structurally diverse derivatives with potential biological activities (Gao et al., 2011).

Anticancer Activity and Molecular Docking Studies

Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives revealed their synthesis using microwave irradiation and conventional heating. These compounds were tested for cytotoxic activity against various carcinoma cell lines. Some derivatives demonstrated significant anticancer activity, and molecular docking studies were conducted to understand their mechanism of action, indicating the therapeutic potential of quinoline carboxylic acids in cancer treatment (Bhatt et al., 2015).

Antibacterial and Antitubercular Activities

A study on the application of halomethylquinoline building blocks in synthesizing novel quinoline derivatives showed that these compounds possess significant in vitro anti-tubercular and antibacterial activities. This research underscores the potential of quinoline derivatives in addressing infectious diseases and highlights the broad utility of these compounds in medicinal chemistry (Li et al., 2019).

Safety and Hazards

特性

IUPAC Name |

6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXFFRLWDWGKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B2645409.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2645415.png)

![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)

![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)

![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)